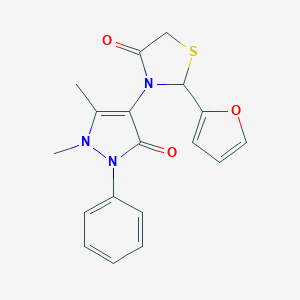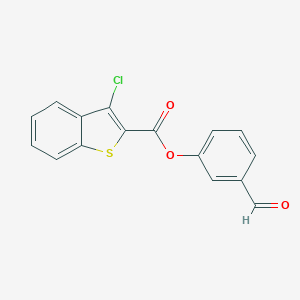![molecular formula C13H16ClN5O B374301 N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine](/img/structure/B374301.png)
N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as a propyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and propylamine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with cyanuric chloride to form an intermediate.
Final Product: The intermediate is then reacted with propylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
6-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)-2-hydroxypyridine-3-carbonitrile: Similar structure but with a trifluoromethyl group.
2-(5-chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol: Contains a pyrimidine ring instead of a triazine ring.
Uniqueness
N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClN5O |
|---|---|
Molecular Weight |
293.75g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-2-N-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5O/c1-3-6-16-13-18-11(17-12(15)19-13)9-7-8(14)4-5-10(9)20-2/h4-5,7H,3,6H2,1-2H3,(H3,15,16,17,18,19) |
InChI Key |
KOVGYTKLOWTJTA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B374218.png)
![4-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374219.png)
![{5-[3-Methoxy-4-(pentyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374220.png)
![5,7-Dimethyl-3-[(2,4,6-tribromophenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B374221.png)
![Ethyl [4-(2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}ethyl)phenyl]sulfonylcarbamate](/img/structure/B374222.png)
![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B374225.png)
![N-phenyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B374227.png)
![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B374228.png)
![ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B374229.png)
![Ethyl 2-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374231.png)
![N-(4-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B374232.png)


![2-([1-(2-Amino-2-oxoethyl)-1H-benzimidazol-2-yl]thio)acetamide](/img/structure/B374237.png)
